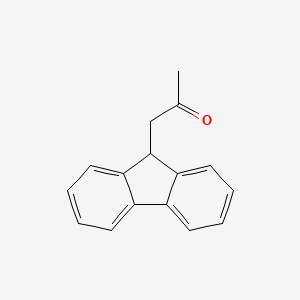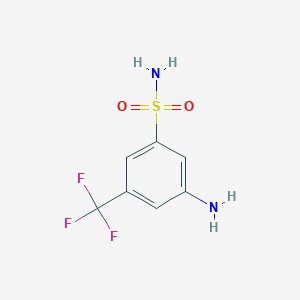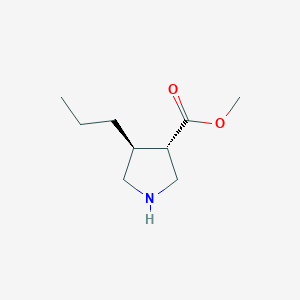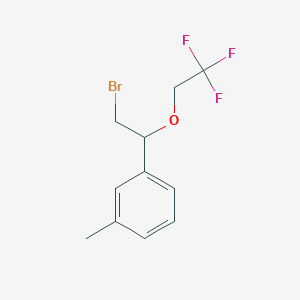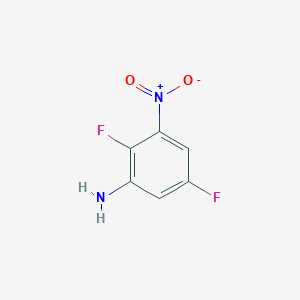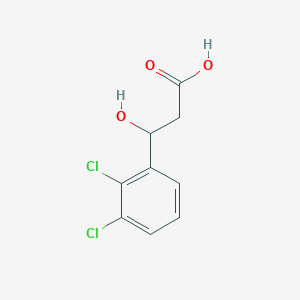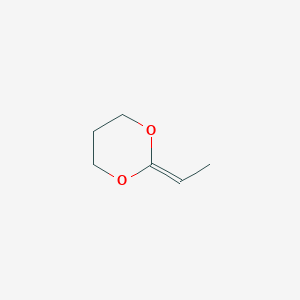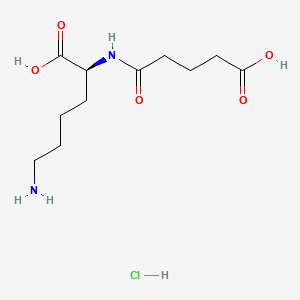
2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one is a synthetic organic compound that belongs to the class of chloro-substituted ethanones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one typically involves the reaction of trans-octahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted ethanones.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one: Unique due to its specific structure and functional groups.
2-Chloro-1-(trans-decahydroquinolin-1(2H)-YL)ethan-1-one: Similar structure but with different ring size.
2-Chloro-1-(trans-octahydroisoquinolin-1(2H)-YL)ethan-1-one: Similar structure but with an isoquinoline ring.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
50669-65-3 |
|---|---|
分子式 |
C11H18ClNO |
分子量 |
215.72 g/mol |
IUPAC 名称 |
1-[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2/t9-,10+/m0/s1 |
InChI 键 |
RDTNIAJMHHVOCO-VHSXEESVSA-N |
手性 SMILES |
C1CC[C@@H]2[C@@H](C1)CCCN2C(=O)CCl |
规范 SMILES |
C1CCC2C(C1)CCCN2C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


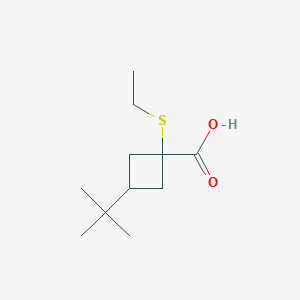
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
